![molecular formula C10H14O B080661 2-Cyclopenten-1-yl ether CAS No. 15131-55-2](/img/structure/B80661.png)
2-Cyclopenten-1-yl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopenten-1-yl ether, also known as vinylcyclopentene oxide, is a cyclic ether that has gained attention in the scientific community due to its diverse applications in organic synthesis and biological research. This compound is a colorless liquid that is highly reactive and can undergo various chemical reactions, making it an essential intermediate in the production of many organic compounds.
Wirkmechanismus
The mechanism of action of 2-Cyclopenten-1-yl ether involves its ability to undergo various chemical reactions, such as epoxidation, ring-opening, and rearrangement reactions. These reactions allow the compound to form stable intermediates that can be further used in the synthesis of other organic compounds.
Biochemical and Physiological Effects:
2-Cyclopenten-1-yl ether has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Cyclopenten-1-yl ether in lab experiments include its high reactivity, versatility, and easy availability. However, the compound is highly reactive and unstable, making it challenging to handle and store. Additionally, it can be hazardous if not handled properly, and precautions should be taken when working with this compound.
Zukünftige Richtungen
There are numerous future directions for the use of 2-Cyclopenten-1-yl ether in scientific research. One potential area of research is the development of new synthetic methods that utilize this compound as a key intermediate. Additionally, further studies on the compound's biochemical and physiological effects could lead to the development of new antimicrobial agents. Finally, the use of 2-Cyclopenten-1-yl ether in the production of new pharmaceuticals and agrochemicals is an area of research that holds significant promise.
Synthesemethoden
The synthesis of 2-Cyclopenten-1-yl ether involves the reaction of cyclopentadiene with a peracid, such as m-chloroperbenzoic acid or meta-chloroperoxybenzoic acid. The reaction takes place in the presence of a catalyst, such as trifluoroacetic acid, and yields 2-Cyclopenten-1-yl ether as the main product. This method is widely used in the laboratory and industrial settings due to its high yield and efficiency.
Wissenschaftliche Forschungsanwendungen
2-Cyclopenten-1-yl ether has numerous applications in scientific research, particularly in the fields of organic synthesis and biochemistry. It is used as a reagent in the synthesis of various organic compounds, including lactones, lactams, and amino acids. Additionally, it is used as a starting material in the production of pharmaceuticals, agrochemicals, and fragrance compounds.
Eigenschaften
CAS-Nummer |
15131-55-2 |
---|---|
Produktname |
2-Cyclopenten-1-yl ether |
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
3-cyclopent-2-en-1-yloxycyclopentene |
InChI |
InChI=1S/C10H14O/c1-2-6-9(5-1)11-10-7-3-4-8-10/h1,3,5,7,9-10H,2,4,6,8H2 |
InChI-Schlüssel |
JHXDCKWLPYBHJY-UHFFFAOYSA-N |
SMILES |
C1CC(C=C1)OC2CCC=C2 |
Kanonische SMILES |
C1CC(C=C1)OC2CCC=C2 |
Andere CAS-Nummern |
15131-55-2 |
Piktogramme |
Acute Toxic; Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.